molecular formula C14H15N B8452041 4-Methyl-2-phenethyl-pyridine

4-Methyl-2-phenethyl-pyridine

Cat. No.: B8452041
M. Wt: 197.27 g/mol
InChI Key: WXEJKPRRTYLMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-phenethyl-pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-phenethyl-pyridine can be achieved through several methods. One common approach involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst. This method also produces other methylpyridine isomers . Another method involves the α-methylation of substituted pyridines using a continuous flow setup with Raney® nickel as a catalyst and 1-propanol as the solvent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The continuous flow method is particularly advantageous for industrial applications due to its shorter reaction times, increased safety, and reduced waste .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenethyl-pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to various substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions include pyridine N-oxides, hydrogenated pyridine derivatives, and various substituted pyridines.

Scientific Research Applications

4-Methyl-2-phenethyl-pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenethyl-pyridine and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact mechanism can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-phenethyl-pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenethyl group can enhance its interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

4-methyl-2-(2-phenylethyl)pyridine

InChI

InChI=1S/C14H15N/c1-12-9-10-15-14(11-12)8-7-13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3

InChI Key

WXEJKPRRTYLMLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)CCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-methyl-2-phenylethynyl-pyridine (18.2 g) and 10% palladium on carbon (2.0 g) in methanol (300 mL) is stirred under hydrogen atmosphere (50 psi) at ambient temperature until the triple bond is completely reduced (20 h). The mixture is filtered and the solvent is removed under reduced pressure.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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